molecular formula C12H10ClNO2S B2635695 Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate CAS No. 304477-85-8

Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate

Cat. No.: B2635695
CAS No.: 304477-85-8
M. Wt: 267.73
InChI Key: WLPWFUWQZRXIFA-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate (CAS: 91076-93-6) is a thiophene-based heterocyclic compound featuring a meta-chlorophenyl substituent and a methyl ester group. Its molecular formula is C₁₂H₁₀ClNO₂S, with a molecular weight of 283.73 g/mol. Key properties include an XLogP3-AA value of 3.9 (indicating moderate lipophilicity), a topological polar surface area of 80.6 Ų, and one hydrogen bond donor .

The compound is synthesized via multi-step procedures, often starting from substituted prop-2-enenitriles and methyl thioglycolate under basic conditions (e.g., K₂CO₃ in N-methylpyrrolidone) .

Properties

IUPAC Name

methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPWFUWQZRXIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylic acid.

    Esterification: The carboxylic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods:

    Catalytic Methods: Industrial synthesis may involve the use of catalytic methods to enhance yield and purity. Catalysts such as copper chloride or palladium on carbon can be used.

    Microwave-Assisted Synthesis: This method can be employed to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Used as a precursor in synthesizing more complex heterocyclic compounds, facilitating the development of novel materials with specific properties.

Biology

  • Antimicrobial and Anticancer Properties : Investigated for its potential to inhibit various bacterial strains and cancer cell lines. Studies indicate that derivatives of this compound can effectively target triple-negative breast cancer (TNBC) cells, demonstrating significant growth inhibition.

Medicine

  • Drug Development : Explored for designing inhibitors targeting specific enzymes or receptors. Its unique structure may enhance the efficacy of therapeutic agents against various diseases.

Industry

  • Material Development : Utilized in creating materials with tailored electronic or optical properties, which are crucial for applications in electronics and photonics.

Recent studies highlight the anticancer activity of methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate:

  • Mechanism of Action : The compound appears to induce cell cycle arrest rather than apoptosis in TNBC cells, as indicated by flow cytometry analyses showing increased G0/G1 phase cells.

Key Findings from Case Studies

  • Antitumor Effects :
    • In vitro studies have shown that related thiophene compounds exhibit significant inhibition of TNBC cell proliferation.
    • GI50 concentrations were reported around 13 μM, indicating effective growth inhibition with minimal toxicity to non-tumorigenic cells.
  • Comparative Analysis :
    • This compound was compared with similar compounds lacking the chlorophenyl group, revealing enhanced hydrophobicity and potentially greater bioactivity due to its unique functional groups.

Safety and Toxicity Considerations

Preliminary safety assessments suggest potential skin and eye irritation upon exposure. Comprehensive toxicological studies are necessary to establish a detailed safety profile before clinical applications can be pursued.

Summary Table of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for heterocyclic synthesisFacilitates development of new compounds
BiologyAntimicrobial and anticancer propertiesEffective against TNBC cell lines
MedicineDrug developmentPotential inhibitors for enzymes/receptors
IndustryMaterial developmentTailored electronic/optical properties

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can interact with specific receptors in biological systems, modulating their activity.

Pathways Involved:

    Signal Transduction: May affect signal transduction pathways by altering receptor activity.

    Metabolic Pathways: Can influence metabolic pathways by inhibiting key enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Position of Chlorine Substituent
  • This compound is used to synthesize pyrimidine derivatives (e.g., triazolopyrimidines) via cyclization with hydrazine hydrate . Melting Point: 190–192°C (higher than meta-substituted analogs, likely due to symmetrical crystal packing) .
  • Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate (Target Compound): The meta-chloro group introduces steric hindrance and asymmetrical electronic effects, which may alter reactivity in cross-coupling reactions. Applications include antiplasmodial agent development .
Halogen vs. Electron-Donating Groups
  • Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate (CAS: 1094398-45-4): Bromine’s larger atomic radius increases steric bulk and enhances leaving-group ability in substitution reactions. Used in Suzuki-Miyaura couplings for drug discovery .
  • Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate: The methoxy group (electron-donating) increases electron density on the thiophene ring, improving yields in condensations (e.g., 99% yield with DMF-DMA) .

Ester Group Variations

  • Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate: The ethyl ester increases lipophilicity (higher XLogP) compared to the methyl analog, enhancing membrane permeability. Demonstrated anticancer activity against breast cancer cell lines (IC₅₀ < 10 μM) . Synthesis: Involves esterification of the carboxylic acid precursor with ethanol/HCl .
  • Methyl vs. Ethyl Esters in Dye Applications: Ethyl derivatives (e.g., Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate) act as disperse dyes for polyester fabrics, showing excellent fastness due to increased hydrophobicity .

Biological Activity

Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate, a compound belonging to the thiophene family, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, structural characteristics, and various applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClNO2SC_{12}H_{10}ClNO_2S, with a molecular weight of 267.73 g/mol. The compound features a thiophene ring substituted with an amino group and a chlorophenyl group, which contribute to its biological properties.

Structural Characteristics

The compound's structure allows for significant intramolecular and intermolecular interactions, including hydrogen bonding, which plays a crucial role in its biological activity. The presence of the amino and carboxyl groups facilitates various inter- and intra-molecular interactions that enhance its stability and reactivity in biological systems .

Antitumor Activity

Research indicates that thiophene derivatives, including this compound, exhibit promising antitumor properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). For instance, compounds related to this class have demonstrated IC50 values below 25 µM against these cell lines .

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of various thiophene derivatives reported significant activity against cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity. This compound fits this profile and is hypothesized to exhibit similar effects due to its structural features .

Antiviral Activity

In addition to its antitumor properties, this compound has been investigated for antiviral activity. Compounds within this chemical class have shown potential as inhibitors of viral replication, particularly against HIV and hepatitis C viruses. The mechanisms often involve interference with viral enzymes or cellular pathways essential for viral propagation .

Antimicrobial Activity

Thiophene derivatives have also been studied for their antimicrobial properties. Preliminary investigations suggest that this compound may exhibit activity against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Summary of Biological Activities

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AntitumorHepG-2< 25
MCF-7< 25
AntiviralHIV-
Hepatitis C-
AntimicrobialVarious Bacteria-

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Intermolecular Interactions : The compound's ability to form hydrogen bonds enhances its interaction with biological targets.
  • Structural Modifications : Substituents on the thiophene ring influence the compound's reactivity and binding affinity to target proteins.
  • Electrostatic Properties : The electrostatic potential calculated for similar compounds suggests favorable interactions with charged biological molecules .

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate?

The compound can be synthesized via esterification of its carboxylic acid precursor. For example, analogous 4-chlorophenyl derivatives are prepared by suspending 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid in ethanol saturated with dry HCl, followed by reflux and alkaline workup to yield the ester . Adapting this method for the 3-chlorophenyl variant would involve substituting the starting material with the 3-chloro-substituted analog. Thiophosgene can then react with the amino group to introduce isothiocyanate functionality, as demonstrated in related thiophene derivatives .

Q. How is structural confirmation performed for this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, in analogous compounds, 1H^1H NMR spectra reveal signals for aromatic protons (δ ~7.0–8.0 ppm), ester methyl groups (δ ~3.8–4.0 ppm), and amino protons (δ ~5.5 ppm, D2 _2O-exchangeable) . High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+^+) with mass accuracy <5 ppm . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) can resolve crystal structures, though this requires high-quality single crystals .

Q. What analytical methods ensure purity and quality control?

High-performance liquid chromatography (HPLC) with gradients (e.g., methanol-water) is used to isolate and verify purity (≥98%) . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm1 ^{-1}, NH2 _2 at ~3300 cm1 ^{-1}) . Melting points (e.g., 190–192°C for related compounds) provide additional validation .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions modify the thiophene core?

The amino group at the 3-position can participate in Buchwald-Hartwig amination or Suzuki-Miyaura coupling. For instance, Pd-catalyzed reactions with arylboronic acids (e.g., 4-methoxycarbonylphenylboronic acid) under microwave irradiation yield biaryl derivatives, confirmed by 13C^{13}C NMR and HRMS . Optimizing ligand systems (e.g., XPhos) and bases (K3 _3PO4 _4) enhances yields in sterically challenging reactions.

Q. What computational tools predict reactivity or electronic properties?

Density functional theory (DFT) studies calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, thiophene derivatives exhibit HOMO localization on the amino group, favoring electrophilic substitution . Molecular docking can model interactions with biological targets (e.g., kinases), guiding structure-activity relationship (SAR) studies .

Q. How does the 3-chlorophenyl substituent influence biological activity?

The electron-withdrawing chloro group enhances lipophilicity (logP ~4) and may improve membrane permeability. In antibacterial studies, similar thiophene derivatives inhibit bacterial growth by targeting cell wall synthesis enzymes (e.g., penicillin-binding proteins) . Mechanistic assays (e.g., enzyme inhibition kinetics) are recommended to validate targets.

Q. What strategies address low yields in intramolecular cyclization reactions?

Microwave-assisted synthesis reduces reaction times and improves yields. For example, ethyl bromoacetate reacts with thiophene precursors under microwave conditions (80°C, 30 min) to achieve >65% yield, avoiding side products from prolonged heating . Solvent choice (e.g., DMF for polar intermediates) and acid scavengers (e.g., Na2 _2CO3 _3) also optimize cyclization .

Q. Are there known contradictions in spectral data for this compound class?

Discrepancies in 1H^1H NMR shifts may arise from tautomerism (e.g., amino vs. imino forms) or solvent effects. For example, DMSO-d6_6 can deshield NH2_2 protons compared to CDCl3_3. Redundant NMR experiments (e.g., 1H^1H-13C^{13}C HSQC) and variable-temperature NMR resolve ambiguities .

Methodological Notes

  • Synthesis Adaptation : Replace 4-chlorophenyl precursors with 3-chlorophenyl analogs in published protocols .
  • Advanced Characterization : Combine XRD (SHELXL) with dynamic NMR for conformational analysis .
  • Biological Assays : Use MIC (minimum inhibitory concentration) assays for antimicrobial screening and kinase inhibition assays for cancer-related studies .

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